

physicochemical properties of N-(2-bromophenyl)maleimide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-bromophenyl)-1*H*-pyrrole-2,5-dione

Cat. No.: B1332413

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of N-(2-bromophenyl)maleimide

Introduction

N-(2-bromophenyl)maleimide is a derivative of maleimide, a five-membered heterocyclic imide. The maleimide moiety is a well-known reactive group, particularly noted for its high-yield Michael addition reactions with thiols, making it a valuable tool in bioconjugation, polymer synthesis, and drug development.^[1] The presence of a 2-bromophenyl substituent on the nitrogen atom introduces specific steric and electronic properties that influence the molecule's reactivity, solubility, and biological activity. This document provides a comprehensive overview of the known physicochemical properties, a detailed synthesis protocol, and the potential biological applications of N-(2-bromophenyl)maleimide for researchers and drug development professionals.

Physicochemical Properties

The fundamental physicochemical characteristics of N-(2-bromophenyl)maleimide are summarized below. Data for related isomers are included for comparative context where direct data for the 2-bromo isomer is not available.

Property	Value	Source
CAS Number	36817-47-7	[2] [3]
Molecular Formula	C ₁₀ H ₆ BrNO ₂	[2] [3]
Molecular Weight	252.07 g/mol	[2]
Appearance	Pale yellow powder/crystals (typical for N-aryl maleimides)	[4]
Melting Point	Data not available. The related isomer, N-(4-bromophenyl)maleimide, has a melting point in the range of 125-137 °C.	[4] [5] [6]
Boiling Point	Data not available. The predicted boiling point for the 4-bromo isomer is 368.2 ± 25.0 °C.	[6]
Solubility	Specific quantitative data is not readily available. Generally soluble in organic solvents like acetone, ethyl acetate, and dichloromethane.	

Spectral Characteristics

While specific spectra for N-(2-bromophenyl)maleimide are not provided in the search results, characteristic spectral data can be inferred from its structure and data for analogous compounds.[\[7\]](#)

- ¹H NMR: Expected signals would include a singlet for the two equivalent protons on the maleimide double bond (HC=CH) around δ 6.8-7.0 ppm. The four aromatic protons of the 2-bromophenyl group would appear as a multiplet in the aromatic region (δ 7.2-7.8 ppm).
- ¹³C NMR: Carbonyl carbons (C=O) of the imide would resonate downfield (δ ~170 ppm). The olefinic carbons (HC=CH) would appear around δ 134 ppm. Signals for the six carbons of the

bromophenyl ring would also be present in the aromatic region.

- Mass Spectrometry (MS): The molecular ion peak (M^+) would show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 251 and 253.[8]
- Infrared (IR) Spectroscopy: Key vibrational bands would include the $C=O$ stretching of the imide group (around $1700-1780\text{ cm}^{-1}$) and $C=C$ stretching of the maleimide ring and aromatic ring.

Experimental Protocols

Synthesis of N-(2-bromophenyl)maleimide

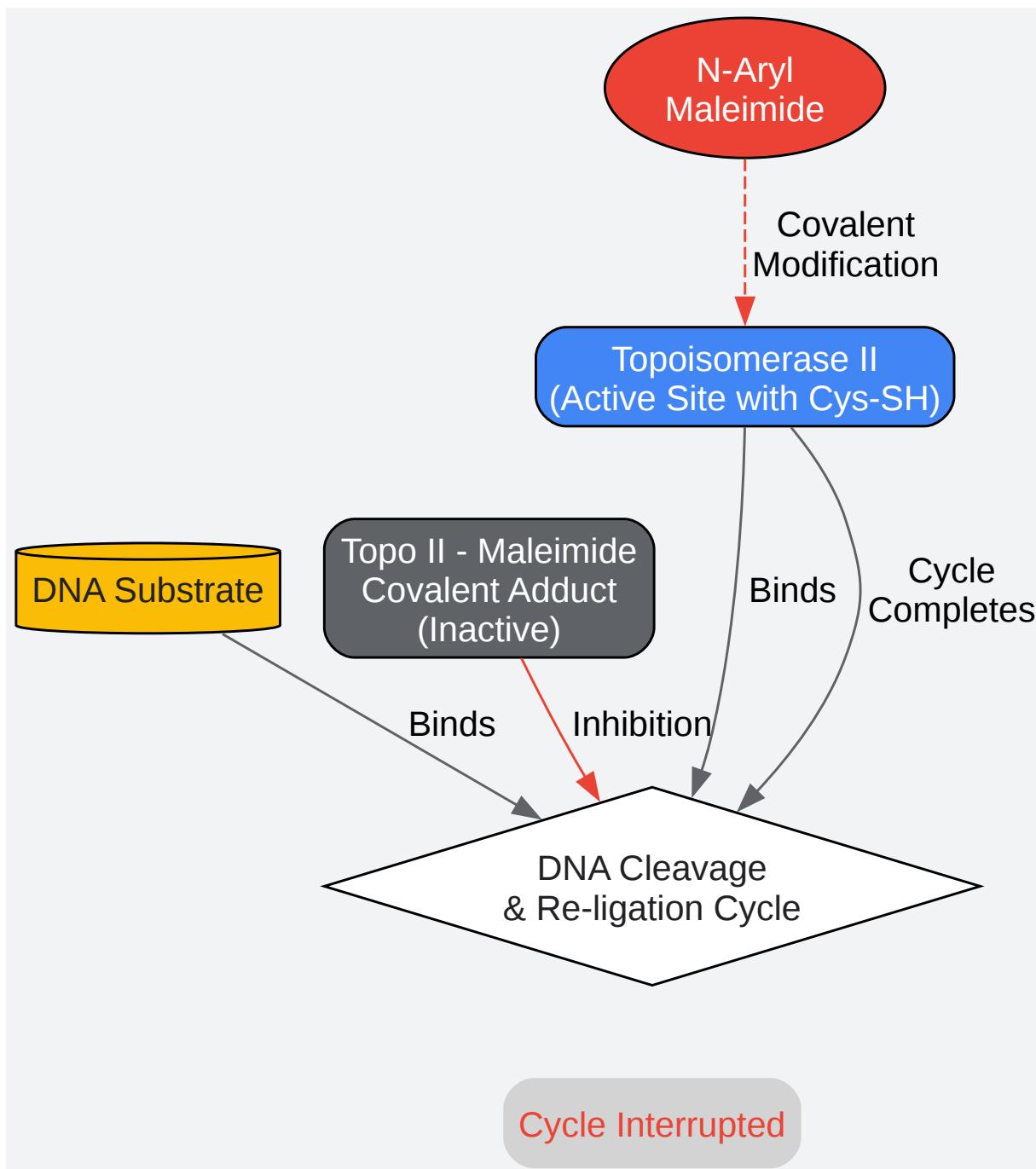
The synthesis of N-aryl maleimides is typically a two-step process involving the formation of a maleamic acid intermediate, followed by dehydrative cyclization.[9][10]

Step A: Synthesis of N-(2-bromophenyl)maleamic acid

- Reaction Setup: In a three-necked flask equipped with a stirrer and dropping funnel, dissolve maleic anhydride (1.0 equivalent) in anhydrous diethyl ether or a similar aprotic solvent.
- Amine Addition: Prepare a solution of 2-bromoaniline (1.0 equivalent) in the same solvent. Add this solution dropwise to the stirred maleic anhydride solution at room temperature.
- Precipitation: The N-(2-bromophenyl)maleamic acid intermediate will precipitate from the solution as a solid.
- Isolation: Stir the resulting suspension for 1-2 hours at room temperature. Collect the solid product by suction filtration, wash with cold solvent (e.g., diethyl ether) to remove unreacted starting materials, and dry under vacuum. The product is typically used in the next step without further purification.

Step B: Dehydrative Cyclization to N-(2-bromophenyl)maleimide

- Reaction Setup: In a round-bottom flask, suspend the dried N-(2-bromophenyl)maleamic acid (1.0 equivalent) and anhydrous sodium acetate (0.5-1.0 equivalent) in acetic anhydride (5-10 volumes).


- Heating: Heat the mixture on a steam bath or in an oil bath at 60-80 °C with stirring. The suspension should dissolve as the reaction proceeds.
- Reaction Monitoring: The reaction progress can be monitored by TLC until the starting maleamic acid is consumed (typically 1-3 hours).
- Workup: Cool the reaction mixture to room temperature and pour it into ice water to precipitate the crude product and quench the excess acetic anhydride.
- Purification: Collect the crude N-(2-bromophenyl)maleimide by suction filtration. Wash the solid thoroughly with water and then a small amount of cold petroleum ether or cyclohexane. [9] The product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the two-step chemical synthesis route for N-(2-bromophenyl)maleimide.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. N-(2-Bromophenyl)maleimide - 1g | Worldwide Life Sciences [wwmponline.com]
- 3. scbt.com [scbt.com]
- 4. N-(4-Bromophenyl)maleimide, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. N-(4-Bromophenyl)maleimide, 98% | Fisher Scientific [fishersci.ca]
- 6. N-(4-BROMOPHENYL)MALEIMIDE | 13380-67-1 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. N-(4-Bromophenyl)maleimide | C10H6BrNO2 | CID 123301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. EP0403240A1 - Preparation process of N-substituted maleimides - Google Patents [patents.google.com]
- To cite this document: BenchChem. [physicochemical properties of N-(2-bromophenyl)maleimide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1332413#physicochemical-properties-of-n-2-bromophenyl-maleimide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com